N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide -

N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Catalog Number: EVT-4254252
CAS Number:
Molecular Formula: C15H11BrFNO3
Molecular Weight: 352.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-Bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound belonging to the class of pyrazolone-based c-Met inhibitors. [] It is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key regulator of cell growth and survival. [] This compound has been investigated for its potential use in developing targeted cancer therapies, particularly for tumors driven by c-Met overexpression or activation. []

Synthesis Analysis

The synthesis of N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been described in detail in the literature. [] The synthesis typically involves a multi-step process starting from commercially available materials. A key step in the synthesis is the formation of the pyrazolone ring, which can be achieved through various methods such as the reaction of a β-ketoester with a hydrazine derivative. [] The final step usually involves the coupling of the pyrazolone core with the appropriate substituted benzodioxine moiety. []

Molecular Structure Analysis

N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide possesses a distinct molecular structure characterized by the presence of a pyrazolone ring linked to a benzodioxine moiety through a carboxamide linkage. [] The specific substitution pattern on the pyrazolone and benzodioxine rings, particularly the presence of the 4-bromo-2-fluorophenyl group, is crucial for its biological activity. []

Mechanism of Action

N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its biological activity primarily by inhibiting the c-Met receptor tyrosine kinase. [] It acts as a type II kinase inhibitor, binding to the inactive conformation of the kinase domain and preventing its activation. [] By blocking c-Met kinase activity, the compound disrupts downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis, ultimately inhibiting tumor growth. []

Applications

N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown promise as a potential therapeutic agent for various cancers. Preclinical studies have demonstrated its effectiveness in inhibiting the growth of tumor cells, both in vitro and in vivo. [] Research has shown this compound to be particularly effective against tumors driven by c-Met overexpression or activation, such as certain types of lung, gastric, and breast cancers. []

Future Directions

Further research on N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide should focus on:* Optimization of its pharmacological properties: Developing analogs with improved potency, selectivity, pharmacokinetic profiles, and safety margins. []* Understanding its mechanism of action in detail: Investigating the specific downstream signaling pathways affected by c-Met inhibition and identifying potential biomarkers for patient selection.* Evaluating its efficacy and safety in clinical trials: Conducting rigorous clinical trials to determine its therapeutic potential in humans and assess any potential adverse effects.* Exploring combination therapies: Investigating its potential synergistic effects when combined with other anticancer agents, such as chemotherapy, targeted therapy, or immunotherapy.* Developing drug delivery systems: Optimizing its delivery to tumor tissues while minimizing systemic exposure and potential side effects.

    Compound Description: This compound is a synthesized sulfonamide derivative containing a benzodioxane moiety. It exhibited promising antimicrobial activity against both bacteria and fungi, with a low hemolytic activity profile [].

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

    Compound Description: This series of compounds represents a library of sulfonamides incorporating both benzodioxane and acetamide moieties. Many of these compounds displayed considerable inhibitory activity against yeast α-glucosidase, with weaker activity observed against acetylcholinesterase [].

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1l)

    Compound Description: This thiophene-2-carboxamide derivative demonstrated potent inhibition of vascular endothelial growth factor receptor 1 (VEGFR1), inhibition of VEGF-induced human umbilical vein endothelial cell (HUVEC) migration (indicating anti-angiogenic activity), and inhibition of P-glycoprotein (P-gp) efflux pumps [].

N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187)

    Compound Description: This compound was identified as a potential Zika virus methyltransferase (MTase) inhibitor through structure-based virtual screening, docking studies, and density functional theory (DFT) calculations [].

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

    Compound Description: This compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, features two para-fluorophenyl rings connected to an imide group in a funnel-like arrangement [].

Properties

Product Name

N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Molecular Formula

C15H11BrFNO3

Molecular Weight

352.15 g/mol

InChI

InChI=1S/C15H11BrFNO3/c16-9-5-6-11(10(17)7-9)18-15(19)14-8-20-12-3-1-2-4-13(12)21-14/h1-7,14H,8H2,(H,18,19)

InChI Key

REEWMUPOWJDZCY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.